3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Medicinal Chemistry ADME Lipophilicity

The 2,6-dichlorophenyl substitution pattern on this isoxazole-4-carbaldehyde is structurally essential for achieving nanomolar Nav1.7 inhibition (IC50 ~11 nM); generic aryl replacements cause >900-fold potency loss. This aldehyde is the validated starting material for replicating Macsari et al. SAR and constructing FXR agonist scaffolds (GW4064 EC50=15 nM). Procure this specific building block to ensure target engagement and avoid costly false negatives in lead optimization.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 849060-70-4
Cat. No. B1596956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
CAS849060-70-4
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O
InChIInChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3
InChIKeyANMKENNHBMIBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4): Key Intermediate for Nav1.7 Inhibitors and Heterocyclic Synthesis


3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) is a trisubstituted isoxazole derivative featuring a 2,6-dichlorophenyl moiety at the 3-position, a methyl group at the 5-position, and a reactive aldehyde functional group at the 4-position of the isoxazole ring . The compound has a molecular formula of C11H7Cl2NO2, a molecular weight of 256.08 g/mol, a calculated LogP of 3.77, and a predicted boiling point of 378.2±42.0 °C [1]. It is typically supplied as a yellow to brown solid with a purity of ≥98% (HPLC), stored at 2–8°C in a dry, sealed environment . This aldehyde serves as a critical building block in medicinal chemistry, most notably as a precursor to potent and selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitors for pain management, and as a versatile handle for constructing diverse isoxazole-based libraries via condensation, reductive amination, and cycloaddition reactions [2].

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4): Why Generic Isoxazole Carbaldehydes Cannot Be Substituted


Simple, unsubstituted isoxazole carbaldehydes (e.g., 5-methylisoxazole-4-carbaldehyde) or those bearing alternative aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) cannot recapitulate the distinct steric and electronic profile conferred by the 2,6-dichlorophenyl substitution pattern of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) . The ortho-chlorine atoms create a sterically hindered, electron-deficient aromatic ring that dictates both the reactivity of the aldehyde group and the downstream biological activity of derived molecules [1]. Specifically, this substitution pattern is essential for achieving potent Nav1.7 inhibition (IC50 values in the nanomolar range), as demonstrated by Macsari et al., where the 2,6-dichlorophenyl moiety was identified as a critical pharmacophore element [2]. Furthermore, the 2,6-dichlorophenyl group significantly increases lipophilicity (LogP ~3.77) compared to mono-chlorinated (LogP ~2.5 for 4-chloro analog) or unsubstituted phenyl analogs (LogP ~2.0), which directly impacts membrane permeability, metabolic stability, and the formation of reactive metabolites in hepatic microsomal assays [3]. Generic substitution with a less hindered or differently substituted aryl group will lead to a loss of target engagement, altered PK properties, and potentially different toxicity profiles, making this specific building block non-interchangeable for critical SAR studies and lead optimization campaigns.

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4): Quantifiable Differentiation vs. Analogs


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) exhibits a calculated LogP of 3.77, which is significantly higher than that of its 4-chlorophenyl analog (LogP ~2.5) and the unsubstituted phenyl analog (LogP ~2.0) [1]. This increased lipophilicity is a direct consequence of the 2,6-dichloro substitution pattern, which introduces two chlorine atoms in ortho positions, enhancing hydrophobic interactions and membrane permeability .

Medicinal Chemistry ADME Lipophilicity

Unique Steric Profile from Ortho-Chlorine Substitution Dictates Receptor Binding

The 2,6-dichlorophenyl group in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) introduces a unique steric profile compared to para-substituted analogs (e.g., 4-chlorophenyl) or unsubstituted phenyl. The ortho-chlorine atoms create a sterically hindered environment that restricts rotation around the aryl-isoxazole bond and influences the conformation of the molecule when bound to a target protein [1]. This steric constraint is crucial for achieving selectivity in Nav1.7 inhibitors, as it dictates the optimal fit within the hydrophobic binding pocket [2].

Medicinal Chemistry Structure-Based Drug Design Steric Effects

Proven Utility as a Direct Precursor to a Potent Nav1.7 Inhibitor (IC50 Data Available for Derived Compound)

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) is the direct synthetic precursor to 2-chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate, a potent and selective Nav1.7 inhibitor [1]. While the aldehyde itself is not the active species, its conversion to the corresponding carbamate yields a compound with a reported IC50 value of 11 nM against Nav1.7 in a fluorescence-based membrane potential assay [2]. This level of potency is not achievable with analogs lacking the 2,6-dichlorophenyl group; for example, the corresponding 4-chlorophenyl analog exhibits an IC50 > 10 μM [3].

Pain Research Ion Channels Nav1.7 Inhibitors

Defined Bioactivation Profile Enables Proactive Toxicity Risk Mitigation

The 5-methylisoxazole motif present in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) is a known structural alert for the formation of reactive metabolites via oxidation to a stabilized enimine intermediate, which can then react with glutathione (GSH) [1]. In trapping studies with human liver microsomes, the carbamate derivative of this aldehyde showed unprecedented GSH and cysteine reactivity [2]. This bioactivation pathway is dependent on the 5'-methyl group and the 4'-nitrogen. Modifications such as removing the 5'-methyl or N-methylation of the carbamate significantly reduced or prevented reactive metabolite formation [3]. This knowledge allows researchers to proactively design out this liability in lead optimization, whereas using an analog with an uncharacterized bioactivation profile introduces unknown toxicity risks.

Drug Metabolism Reactive Metabolites Toxicology

Enhanced Reactivity of 4-Formyl Group Due to Proximal Heteroatom in Isoxazole Ring

The aldehyde group at the 4-position of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) exhibits enhanced reactivity compared to simple aromatic aldehydes due to the electron-withdrawing nature of the adjacent isoxazole ring . The proximal nitrogen and oxygen atoms within the heterocycle facilitate reactions such as the Baylis-Hillman reaction, where substituted 3-isoxazolecarbaldehydes undergo faster and more facile transformations . This enhanced reactivity translates to higher yields and shorter reaction times in key transformations, including reductive aminations and condensations, compared to using less activated aldehydes like benzaldehyde derivatives .

Organic Synthesis Reactivity Heterocyclic Chemistry

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4): Optimal Applications Based on Evidence


Synthesis of Potent and Selective Nav1.7 Inhibitors for Pain Research

This aldehyde is the essential starting material for synthesizing the validated Nav1.7 inhibitor scaffold described by Macsari et al., where the derived carbamate exhibits an IC50 of 11 nM [1]. Researchers focused on developing novel analgesics targeting Nav1.7 should procure this specific building block to replicate the reported SAR and to explore further modifications. The 2,6-dichlorophenyl group is critical for high potency, and substitution with other aryl groups (e.g., 4-chlorophenyl) results in a >900-fold loss of activity, rendering those analogs unsuitable for this specific application [2].

Construction of Diverse Isoxazole Libraries via the Baylis-Hillman Reaction

The enhanced reactivity of the aldehyde group in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, due to the proximal heteroatom in the isoxazole ring, makes it an ideal substrate for the Baylis-Hillman reaction [1]. This reaction provides rapid access to densely functionalized allylic alcohols, which can serve as versatile intermediates for synthesizing a wide range of isoxazole-containing compounds, including potential drug candidates and chemical probes [2]. Using this aldehyde over less reactive aromatic aldehydes (e.g., benzaldehyde) leads to faster reaction times and higher yields, improving synthetic efficiency .

Investigating Structure-Toxicity Relationships (STR) Related to Reactive Metabolite Formation

This compound serves as a valuable tool for investigating the structure-toxicity relationship (STR) of the 5-methylisoxazole moiety, a known structural alert for reactive metabolite formation [1]. Researchers can use 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde to generate a series of derivatives (e.g., carbamates, amides, ureas) and systematically study the impact of structural modifications on the extent of GSH adduct formation in human liver microsomes [2]. The well-defined bioactivation pathway (oxidation of the 5'-methyl group) allows for rational design to mitigate this liability, providing a clear path for optimizing drug candidates with improved safety profiles .

Preparation of Key Intermediates for FXR Agonists

The 2,6-dichlorophenylisoxazole core is a privileged structure in FXR agonists, exemplified by GW4064 [1]. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde can serve as a starting point for synthesizing more complex FXR ligands via functionalization of the aldehyde group (e.g., homologation, reduction, reductive amination). The 2,6-dichloro substitution pattern is crucial for high affinity binding to FXR, as demonstrated by GW4064 (EC50 = 15 nM) [2]. Using this specific aldehyde ensures access to this validated pharmacophore and enables the exploration of novel FXR modulators for metabolic diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.